Structural Differentiation: Increased Conformational Flexibility via an Ethyl Spacer
The key differentiator of 2-((2-cyclopentylethyl)amino)benzonitrile is its ethyl linker between the amine and the cyclopentyl ring. This contrasts with the closest direct analog, 2-(cyclopentylamino)benzonitrile (CAS 173316-38-6), where the cyclopentyl ring is bound directly to the amine . The ethyl spacer increases the number of rotatable bonds from 2 to 4, which fundamentally alters the molecule's conformational landscape and its potential to occupy different chemical space.
| Evidence Dimension | Number of Rotatable Bonds (a measure of molecular flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 2-(Cyclopentylamino)benzonitrile: 2 rotatable bonds |
| Quantified Difference | An increase of 2 rotatable bonds |
| Conditions | Based on canonical SMILES structures: N#Cc1ccccc1NCCC1CCCC1 vs. N#Cc1ccccc1NC1CCCC1 |
Why This Matters
Increased flexibility can improve binding to shallow or flexible binding sites but may reduce selectivity; this property must be experimentally validated for the target of interest.
